molecular formula C14H19NO B3183822 3-Butenamide, N,N-diethyl-4-phenyl-, (E)- CAS No. 103896-68-0

3-Butenamide, N,N-diethyl-4-phenyl-, (E)-

Cat. No.: B3183822
CAS No.: 103896-68-0
M. Wt: 217.31 g/mol
InChI Key: VVTKGYQJNGSWAY-DHZHZOJOSA-N
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Description

3-Butenamide, N,N-diethyl-4-phenyl-, (E)- is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butenamide, N,N-diethyl-4-phenyl-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenamide, N,N-diethyl-4-phenyl-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,N-diethyl-4-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-15(4-2)14(16)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTKGYQJNGSWAY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Butenamide Scaffolds

The construction of the butenamide framework can be achieved through several reliable synthetic methodologies. These routes primarily focus on the formation of the amide bond and the carbon-carbon double bond.

Amine-Based Acylation Approaches

A fundamental and widely employed method for the synthesis of amides is the acylation of amines. In this approach, a suitable amine is reacted with an acylating agent, such as an acid chloride. For the synthesis of a butenamide, this would involve the reaction of diethylamine (B46881) with a 4-phenyl-3-butenoyl chloride. The high reactivity of acid chlorides ensures that the reaction proceeds efficiently, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. This method is advantageous due to the ready availability of starting materials and the straightforward reaction conditions. The acylation of an amine can also serve as a protective strategy in multi-step syntheses, for instance, to moderate the reactivity of an amino group during electrophilic aromatic substitution. youtube.com

Carboxylic Acid-Based Coupling Methodologies

Directly reacting a carboxylic acid with an amine to form an amide is challenging due to the acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, coupling agents are employed to activate the carboxylic acid. Commonly used coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. This method is favored for its mild reaction conditions and is compatible with a wide range of functional groups.

Strategies Utilizing Butyllithium (B86547) and Related Reagents

Organolithium reagents, particularly n-butyllithium (n-BuLi), are powerful bases and nucleophiles in organic synthesis. acs.orgmasterorganicchemistry.com While not directly forming the amide bond, butyllithium is instrumental in olefination reactions that establish the crucial carbon-carbon double bond of the butenamide scaffold. The most prominent of these is the Wittig reaction, where n-BuLi is used to deprotonate a phosphonium (B103445) salt to generate a highly nucleophilic ylide. masterorganicchemistry.com This ylide then reacts with an aldehyde or ketone to form the alkene. For the synthesis of an (E)-alkene, the Schlosser modification of the Wittig reaction can be employed, which involves the use of phenyllithium (B1222949) at low temperatures to favor the formation of the more stable threo betaine (B1666868) intermediate, leading to the E-alkene. wikipedia.org

Similarly, in the Horner-Wadsworth-Emmons (HWE) reaction, a strong base like n-butyllithium can be used to deprotonate a phosphonate (B1237965) ester, forming a stabilized carbanion. This carbanion then reacts with an aldehyde to produce an alkene, typically with high (E)-selectivity. rsc.orgchemrxiv.org The HWE reaction is often preferred for its ability to generate the thermodynamically more stable (E)-isomer and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. rsc.orgchemrxiv.org

Employing Phosphoryl Azides in Amide Formation

Diphenylphosphoryl azide (B81097) (DPPA) is a versatile reagent for the formation of amide bonds directly from carboxylic acids and amines. researchgate.netnih.gov The reaction is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate, generated by the attack of the carboxylate anion on the phosphorus atom of DPPA. rsc.orgresearchgate.net This is followed by a nucleophilic attack by the amine on the activated carbonyl group to yield the amide. researchgate.net This method is particularly useful for peptide synthesis due to its low propensity for racemization. rsc.orgnih.gov DPPA can also be used to generate acyl azides, which can undergo a Curtius rearrangement to form isocyanates, further expanding its synthetic utility. chemrxiv.orgnih.gov

Advanced Synthetic Strategies for (E)-N,N-diethyl-4-phenyl-3-butenamide and Analogues

Modern synthetic chemistry offers more sophisticated methods for the construction of butenamide structures, often employing transition metal catalysts to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of (E)-N,N-diethyl-4-phenyl-3-butenamide and its analogues, several palladium-catalyzed reactions are of particular relevance.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org To synthesize a β-aryl unsaturated amide, a vinyl halide could be coupled with an arylboronic acid. The stereochemical outcome of the Suzuki coupling of vinyl triflates has been shown to be dependent on the palladium catalyst's ligand, allowing for either retention or inversion of the double bond configuration. beilstein-journals.org For instance, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, an analogue of the target compound, has been achieved using a Suzuki coupling reaction of a vinyl bromide. nih.gov The B-alkyl Suzuki-Miyaura cross-coupling has also emerged as a robust method for coupling alkyl boranes with aryl or vinyl (pseudo)halides. researchgate.net

The Heck reaction provides another powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is known for its excellent trans selectivity, making it suitable for the synthesis of (E)-alkenes. organic-chemistry.org The Heck reaction has been applied to a wide variety of substrates, including the coupling of aryl halides with allenes to produce α-arylated α,β-unsaturated aldehydes, which could then be converted to the corresponding butenamide. nih.gov Furthermore, a palladium-catalyzed Heck reaction of amides themselves has been developed, proceeding via a chemoselective N-CO bond cleavage. capes.gov.br

These transition metal-catalyzed methods offer significant advantages in terms of functional group tolerance, reaction efficiency, and stereocontrol, making them highly valuable for the synthesis of complex butenamide-containing molecules.

Cycloaddition Chemistry for Ring System Formation

The butenamide scaffold of (E)-N,N-diethyl-4-phenyl-3-butenamide contains a C=C double bond that can participate in various cycloaddition reactions to form more complex ring systems. Cycloadditions are powerful reactions that form cyclic products by bringing together two or more unsaturated molecules. nih.gov

For instance, [3+2] cycloaddition reactions, pioneered by Huisgen, involve the addition of a 1,3-dipole to a dipolarophile (like the alkene in the butenamide) to create a five-membered ring. nih.gov Modern variations of this reaction, such as Lu's [3+2] cycloaddition of allenes with electrophiles, have expanded the scope and utility of this transformation for accessing highly functionalized carbocycles and heterocycles. rsc.org An electrochemically enabled [3+2] cycloaddition between alkenes and β-dicarbonyls has also been developed, providing access to dihydrofuran derivatives. rsc.org

The phenyl-substituted butenamide could act as the dipolarophile in such reactions, allowing for the construction of novel heterocyclic or carbocyclic frameworks appended to the core structure. The specific regiochemistry and stereochemistry of the cycloaddition would depend on the nature of the 1,3-dipole and the reaction conditions. nih.gov

Donor-Acceptor [3+1] Cycloadditions

The formal [3+1] cycloaddition strategy, while less common than other cycloadditions, offers a unique approach to forming four-membered rings. In the context of synthesizing precursors for unsaturated amides, this methodology can be conceptually applied. The reaction typically involves a three-atom component (the donor) reacting with a one-atom component (the acceptor).

Donor-acceptor (D-A) cyclopropanes are often employed as three-carbon synthons in formal cycloaddition reactions. rsc.orgnih.gov These strained rings, substituted with both an electron-donating and an electron-accepting group, can be activated by a Lewis acid. The Lewis acid coordinates to the acceptor group, facilitating the cleavage of the cyclopropane (B1198618) ring to generate a zwitterionic intermediate. This intermediate can then be trapped by a suitable one-atom electrophile. While direct synthesis of 3-Butenamide, N,N-diethyl-4-phenyl-, (E)- via a [3+1] cycloaddition is not prominently documented, the strategy could be envisioned to construct a substituted cyclobutane (B1203170) precursor, which would then require subsequent ring-opening and functional group manipulation to yield the target structure.

Azide-Alkene [3+2] Cycloadditions

The Azide-Alkene [3+2] cycloaddition, a type of Huisgen 1,3-dipolar cycloaddition, is a highly efficient reaction for the formation of five-membered heterocyclic rings, specifically triazolines. youtube.comrsc.org This reaction involves the concertedly added of a 1,3-dipole (an azide) to a dipolarophile (an alkene). youtube.com

The synthesis of the target compound does not directly arise from this reaction, but the methodology is relevant for creating similarly complex structures. An intramolecular variant of this reaction has been reported where a molecule containing both an azide and an alkene moiety undergoes cyclization to form a bicyclic triazole. nih.gov For instance, a 6-azido-2-tosylenolate derived from D-glucono-1,5-lactone was shown to undergo an intramolecular cycloaddition to yield a substituted 5,6-dihydro-4H-pyrrolo[1,2-c]-1,2,3-triazole. nih.gov This process involves the initial formation of a triazoline ring, which can then undergo elimination to form an aromatic triazole. youtube.comnih.gov Such strategies highlight the utility of cycloadditions in building complex molecular scaffolds from which unsaturated amides could potentially be derived through further synthetic steps.

Reaction Type Reactants Product Key Features
Azide-Alkyne CycloadditionOrganic Azide, Terminal/Internal Alkyne1,2,3-TriazoleHigh efficiency, formation of stable aromatic heterocycles. Often catalyzed by copper(I). youtube.comnih.gov
Intramolecular Azide-Alkene CycloadditionMolecule with both azide and alkene functionalitiesBicyclic Triazoline/TriazoleCan proceed under mild conditions to form complex fused ring systems. nih.gov

Dienolate Chemistry and Silylation Reactions

The chemistry of dienolates is fundamental to the synthesis of various unsaturated carbonyl compounds, including amides. The generation of a dienolate from an α,β-unsaturated amide, followed by reaction with an electrophile, allows for functionalization at the α- or γ-position.

A key strategy involves the deprotonation of an N,N-dialkylsenecioamide (N,N-dialkyl-3-methyl-2-butenamide) with a strong base like lithium diisopropylamide (LDA) to form a lithium dienolate. cdnsciencepub.com This dienolate can then be reacted with a triorganosilyl chloride. The initial reaction occurs predominantly at the oxygen atom, forming a vinylketene O,N-acetal. This intermediate is often not isolated but undergoes a subsequent rearrangement. cdnsciencepub.com

The reaction of lithium dienolates of N,N-dialkylsenecioamides with various triorganosilyl chlorides has been studied in detail. The process yields γ-silylated α,β-unsaturated amides, which are valuable synthetic intermediates. cdnsciencepub.com These silylated compounds can be considered as masked dienolate equivalents for subsequent condensation reactions. cdnsciencepub.com

Starting Amide Silylating Agent Product (γ-Silylated Amide) Notes
N,N,3-Trimethyl-2-butenamideMe₃SiClγ-(Trimethylsilyl)-N,N,3-trimethyl-2-butenamideReaction proceeds via an initial O-silylation followed by silicon migration. cdnsciencepub.com
N,N-Diisopropyl-3-methyl-2-butenamideEt₃SiClγ-(Triethylsilyl)-N,N-diisopropyl-3-methyl-2-butenamideThe E/Z ratio of the product can be influenced by the steric bulk of the silyl (B83357) group and the N-alkyl substituents. cdnsciencepub.com
N,N-Dimethyl-3-methyl-2-butenamideMePh₂SiClγ-(Methyldiphenylsilyl)-N,N-dimethyl-3-methyl-2-butenamideDirect γ-attack becomes more competitive with bulkier chlorotrialkylsilanes. cdnsciencepub.com

Carbonyl Condensation Approaches

Aldol (B89426) Condensation Pathways

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com

A plausible and direct synthetic route to 3-Butenamide, N,N-diethyl-4-phenyl-, (E)- involves a crossed Aldol-type condensation. This pathway would utilize benzaldehyde (B42025) as the electrophilic carbonyl component and the enolate of N,N-diethylacetamide as the nucleophilic partner.

The mechanism proceeds as follows:

Enolate Formation : A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate N,N-diethylacetamide at the α-carbon, generating the corresponding lithium enolate. The use of a mild base like hydroxide (B78521) is also possible but often leads to an equilibrium mixture. khanacademy.orgmasterorganicchemistry.com

Nucleophilic Addition : The enolate attacks the carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and yielding a lithium alkoxide intermediate.

Protonation : Workup with a proton source (e.g., water) neutralizes the alkoxide to give the β-hydroxy amide, N,N-diethyl-3-hydroxy-3-phenylpropanamide.

Dehydration : The β-hydroxy amide is then subjected to dehydration, typically under acidic or basic conditions with heating, to eliminate a molecule of water. This step introduces the carbon-carbon double bond, yielding the final α,β-unsaturated amide product, 3-Butenamide, N,N-diethyl-4-phenyl-, (E)-. masterorganicchemistry.com The (E)-isomer is generally the thermodynamically more stable product.

This synthetic approach is highly convergent and relies on readily available starting materials. libretexts.org

Rearrangement Reactions in Unsaturated Amide Synthesis

Rearrangement reactions, particularly sigmatropic rearrangements, offer elegant and stereoselective methods for the synthesis of unsaturated systems. wikipedia.org

Sigmatropic Rearrangements (e.g.,cdnsciencepub.comlibretexts.org-)

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular fashion. libretexts.org While various classes of sigmatropic shifts exist, [1,j] shifts are common. A particularly relevant transformation for the synthesis of γ-functionalized unsaturated amides is the cdnsciencepub.comacs.org-sigmatropic rearrangement of silyl groups. cdnsciencepub.com

As mentioned in section 2.2.3, the silylation of dienolates derived from N,N-dialkylsenecioamides initially produces O-silylated vinylketene acetals. These intermediates undergo a facile, thermally induced cdnsciencepub.comacs.org-sigmatropic rearrangement where the silyl group migrates from the oxygen atom to the γ-carbon of the dienolate system. This O → C silicon migration is a key step in affording the stable γ-silylated α,β-unsaturated amides. cdnsciencepub.com The process is governed by orbital symmetry rules and proceeds suprafacially. uh.edu This rearrangement provides a clean and efficient method for preparing these valuable synthetic intermediates, which can then be used in further transformations. cdnsciencepub.com

This type of rearrangement is a powerful tool because it allows for the regio- and stereocontrolled introduction of a functional group (the silyl group) at the γ-position, which can then be further elaborated. cdnsciencepub.comnih.govrsc.org

Photoassisted Radical Mechanisms (e.g., SRN1)

The synthesis of unsaturated amides like (E)-N,N-diethyl-4-phenyl-3-butenamide can, in principle, be approached through photoassisted radical mechanisms. One of the most prominent examples of such a mechanism is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction. wikipedia.orgorganicreactions.org This type of reaction is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds on substrates that are typically unreactive under standard nucleophilic substitution conditions, such as unactivated aryl halides. organicreactions.orgchemistry-chemists.com

The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the substrate, often an aryl halide, to form a radical anion. wikipedia.orgdalalinstitute.com This radical anion then fragments, generating an aryl radical and a halide anion. The aryl radical subsequently reacts with a nucleophile, such as an enolate, to form a new radical anion. This new radical anion then transfers an electron to another molecule of the starting substrate, propagating the chain and forming the final product. wikipedia.orgchemistry-chemists.com The initiation of this chain reaction can be achieved through various methods, including photochemical stimulation (photoinduced electron transfer or PET), electrochemical means, or with strong reducing agents like solvated electrons in liquid ammonia. chemistry-chemists.comresearchgate.netnih.gov

While direct evidence for the synthesis of (E)-N,N-diethyl-4-phenyl-3-butenamide via an SRN1 reaction is not extensively documented in the reviewed literature, the general mechanism provides a plausible pathway. For instance, a potential SRN1 approach could involve the reaction of a halobenzene with the enolate derived from N,N-diethyl-3-butenamide.

Hypothetical SRN1 Synthesis Pathway:

StepDescription
Initiation An electron is transferred to a phenyl halide (e.g., iodobenzene) to form a phenyl radical anion.
Propagation The phenyl radical anion fragments to a phenyl radical and a halide ion.
The phenyl radical adds to the enolate of N,N-diethyl-3-butenamide.
The resulting radical anion transfers an electron to another phenyl halide molecule to yield the product and propagate the chain.

Recent advancements in photochemistry have also highlighted the use of photoenzymatic catalysis, where an enzyme, upon light absorption, can initiate radical reactions with high stereoselectivity. nih.gov Such methods, often involving an electron-donor-acceptor (EDA) complex, could offer a future avenue for the stereoselective synthesis of related unsaturated amides. acs.org

Formation of Analogues and Derivatives with Modified Structural Motifs

The versatile structure of (E)-N,N-diethyl-4-phenyl-3-butenamide allows for various modifications to generate a library of analogues and derivatives with potentially unique properties. These modifications can be targeted at the N,N-diethylamino group, the phenyl ring, or the butenamide backbone.

Strategies for modifying the N,N-diethylamino group are numerous. One common approach is the synthesis of the corresponding carboxylic acid or its activated form (e.g., acyl chloride) followed by amidation with a different primary or secondary amine. This allows for the introduction of a wide range of alkyl or aryl substituents on the nitrogen atom. researchgate.netmdpi.com For example, reacting 4-phenyl-3-butenoyl chloride with various amines would yield a series of N-substituted analogues.

Modification of the alkene can be achieved through several methods. For instance, the phenyl group at the 4-position can be replaced with other aryl or alkyl groups by starting with the appropriate aldehyde in a Horner-Wadsworth-Emmons or Wittig-type reaction with a phosphonate or phosphonium ylide containing the N,N-diethylamide moiety.

Another point of modification is the substitution on the phenyl ring. Starting with substituted phenylacetones or benzaldehydes allows for the introduction of various functional groups on the aromatic ring, leading to a diverse set of analogues. nih.gov

Table of Potential N-Substituted and Alkene-Modified Analogues:

Starting Material 1Starting Material 2Product
4-phenyl-3-butenoyl chlorideDipropylamine(E)-N,N-dipropyl-4-phenyl-3-butenamide
4-phenyl-3-butenoyl chlorideMorpholine(E)-4-(4-phenylbut-3-enoyl)morpholine
BenzaldehydeTriethyl phosphonoacetateEthyl (E)-4-phenyl-2-butenoate (precursor)
4-MethoxybenzaldehydeN,N-diethyl-2-(diethoxyphosphoryl)acetamide(E)-N,N-diethyl-4-(4-methoxyphenyl)-3-butenamide

The synthesis of specific isomers and stereoisomers of N,N-diethyl-4-phenyl-3-butenamide is crucial for structure-activity relationship studies. The (E)-isomer is generally favored in many standard olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions due to thermodynamic stability. However, reaction conditions can be tuned to favor the (Z)-isomer. For instance, the use of specific bases and solvents in the Horner-Wadsworth-Emmons reaction can influence the E/Z selectivity.

The Eschenmoser coupling reaction is another powerful tool for the stereoselective synthesis of the (Z)-isomer of α,β-unsaturated amides. nih.gov This reaction involves the coupling of a thioamide with a suitable electrophile, often proceeding with high (Z)-selectivity.

For the synthesis of enantiomerically pure analogues, asymmetric synthesis methodologies are employed. These can include the use of chiral catalysts or chiral auxiliaries. For example, an asymmetric aldol reaction followed by elimination can provide access to chiral β,γ-unsaturated amides. nih.gov

The structural motifs present in (E)-N,N-diethyl-4-phenyl-3-butenamide can be found in or used to synthesize various cyclic systems.

Butenolides:

Butenolides, which are α,β-unsaturated γ-lactones, are structurally related to unsaturated amides and are present in many natural products. researchgate.netnih.gov Several synthetic routes to butenolides have been developed. One method involves the oxidative cyclization of β,γ-unsaturated carboxylic acids. organic-chemistry.org Another approach is the ring-opening of functionalized cyclopropenones with phosphines to generate reactive ketene (B1206846) ylides, which then cyclize to form butenolide scaffolds. nih.gov These methods often tolerate a wide range of functional groups, allowing for the synthesis of diverse butenolide derivatives. researchgate.netorganic-chemistry.org

Table of Butenolide Synthesis Methods:

MethodPrecursorKey ReagentsProduct Type
Oxidative Cyclizationβ,γ-Unsaturated carboxylic acidsHypervalent iodine reagents4-Substituted furan-2-ones
Ring-Opening/CyclizationHydroxymethylcyclopropenonesCatalytic phosphine (B1218219)α- and γ-Substituted butenolides
Catalytic C-H FunctionalizationAcrylic acidsCobalt catalyst, formaldehydeButenolides

Cyclobutenecarboxamides:

The synthesis of cyclobutenecarboxamides is less common but can be achieved through various cycloaddition or ring-closing reactions. For example, [2+2] cycloaddition reactions between an alkyne and a ketene derived from the corresponding carboxylic acid could potentially form a cyclobutenone intermediate, which could then be converted to the desired carboxamide. Another approach could involve the ring-opening of cyclopropane derivatives. For instance, the reductive ring-opening of cyclopropanecarboxylates can be a route to functionalized linear esters, and similar chemistry could potentially be adapted for the synthesis of cyclobutene (B1205218) precursors. acs.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Catalytic Reaction Mechanisms

The formation of the carbon-carbon double bond and the amide functionality in molecules like (E)-N,N-diethyl-4-phenyl-3-butenamide can be achieved through various catalytic methods. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired selectivity.

Catalyst-substrate interactions are fundamental to the efficiency and selectivity of synthetic transformations leading to α,β-unsaturated amides. In reactions such as the Heck reaction, a common method for forming the C-C bond in such structures, the interaction between a palladium catalyst and the substrates (an aryl halide and an alkene) is key. The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com

In the context of synthesizing (E)-N,N-diethyl-4-phenyl-3-butenamide, this would involve the reaction of a phenyl halide with N,N-diethyl-2-butenamide. The coordination of the alkene to the palladium complex is a critical step, and its regioselectivity is influenced by both electronic and steric factors. nih.gov

Rhodium-catalyzed reactions also offer pathways to similar structures. For instance, the alkylation of C-H bonds in aromatic amides with α,β-unsaturated esters, a related transformation, proceeds through a cyclometalated Rh-H intermediate. acs.org The coordination of a directing group, such as an 8-aminoquinoline (B160924) moiety on the amide, to the rhodium center is crucial for the regioselective C-H activation and subsequent reaction. acs.org While not directly applicable to the named compound's likely synthesis, this illustrates the importance of specific catalyst-substrate interactions in directing the outcome of the reaction.

Ligands play a pivotal role in modulating the reactivity and selectivity of transition metal catalysts. In palladium-catalyzed reactions like the Heck reaction, phosphine (B1218219) ligands are commonly employed. The nature of the phosphine ligand, whether monodentate or bidentate, can influence the reaction mechanism and, consequently, the regioselectivity and stereoselectivity. libretexts.org For example, the use of bidentate phosphine ligands can favor a cationic pathway in the Heck reaction, which can lead to different regiochemical outcomes compared to the neutral pathway often observed with monodentate ligands. nih.govlibretexts.org

Furthermore, the steric and electronic properties of the ligands can be fine-tuned to control selectivity. In the oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands was shown to control the C3-/C2-selectivity. rsc.org Similarly, in the aerobic oxidative Heck reaction of vinylboronic acids with alkyl olefins, the use of 2,9-dimethylphenanthroline as a ligand was found to control the regioselectivity, leading to branched conjugated dienes. nih.gov This highlights the power of ligand design in directing the outcome of catalytic reactions that could be analogous to the synthesis of (E)-N,N-diethyl-4-phenyl-3-butenamide.

While the direct involvement of metallo-enolcarbenes in the synthesis of (E)-N,N-diethyl-4-phenyl-3-butenamide is not documented, these intermediates are relevant in certain rhodium-catalyzed transformations that can produce related unsaturated systems. Rhodium-catalyzed acylnitrene transfer reactions, for example, can lead to C-H amination products. youtube.com Although this is a different class of reaction, it demonstrates the formation of reactive rhodium-nitrogen intermediates.

More broadly, rhodium carbenoids are well-established intermediates in a variety of carbon-carbon bond-forming reactions. The formation of a rhodium-enolcarbene could potentially arise from the reaction of a diazo compound with a rhodium catalyst, which could then react with a suitable substrate. However, for the synthesis of an α,β-unsaturated amide like the target compound, pathways involving metallo-enolcarbenes are less common than cross-coupling strategies.

Stereochemical Control and Regioselectivity in Synthetic Transformations

Achieving specific stereochemistry (diastereo- and enantioselectivity) and regioselectivity is a primary goal in modern organic synthesis.

Diastereoselective synthesis of α,β-unsaturated amides can be achieved using chiral auxiliaries. beilstein-journals.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, L-ephedrine has been used as a chiral auxiliary in the conjugate addition of Grignard reagents to α,β-unsaturated amides, proceeding with moderate to high yields and high diastereoselectivities. beilstein-journals.org Similarly, (S,S)-(+)-pseudoephedrine has been employed as a chiral auxiliary for the diastereoselective α-alkylation of amides. beilstein-journals.org Pseudoephenamine is another practical chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions. nih.gov

In the context of synthesizing a molecule like (E)-N,N-diethyl-4-phenyl-3-butenamide, a chiral auxiliary could be attached to the butenamide backbone to control the stereochemistry of a reaction at the α- or β-position, or during the formation of the double bond. The choice of auxiliary and reaction conditions would be critical in determining the diastereomeric ratio of the product.

Rhodium-catalyzed C-H activation and annulation of α,β-unsaturated amides with bicyclic alkenes has been shown to proceed with excellent diastereoselectivity. acs.org This suggests that transition metal catalysis can also be a powerful tool for controlling diastereoselectivity in reactions involving unsaturated amides.

Enantioselective synthesis of α,β-unsaturated amides and their derivatives is a significant challenge due to the relatively low reactivity of the amide group. beilstein-journals.org However, several catalytic enantioselective methods have been developed. For example, the conjugate addition of organoboron reagents to α,β-unsaturated amides can be catalyzed by chiral copper-N-heterocyclic carbene (NHC) complexes, affording products with high enantioselectivity. beilstein-journals.org

The intramolecular oxa-Michael reaction to α,β-unsaturated amides, leading to chiral cyclic ethers, has been achieved with high enantioselectivity using bifunctional iminophosphorane catalysts. acs.org These catalysts activate the otherwise unreactive α,β-unsaturated amide towards nucleophilic attack. While this is an intramolecular reaction, it demonstrates the feasibility of achieving high enantioselectivity in reactions involving this functional group.

For the synthesis of (E)-N,N-diethyl-4-phenyl-3-butenamide, an enantioselective approach could involve a catalytic asymmetric Heck reaction or a rhodium-catalyzed isomerization of an allylic amine followed by further transformations. nih.govuwindsor.ca The use of chiral ligands, such as BINAP in palladium catalysis, is a well-established strategy for inducing enantioselectivity in cross-coupling reactions. libretexts.org

Factors Influencing Regiochemical Outcomes (e.g., solvent effects)

The regioselectivity in the formation of (E)-N,N-diethyl-4-phenyl-3-butenamide, particularly the geometry of the carbon-carbon double bond, is paramount. The Horner-Wadsworth-Emmons (HWE) reaction is a common and effective method for the synthesis of (E)-α,β-unsaturated carbonyl compounds. wikipedia.orgyoutube.comorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target compound, this would typically involve the reaction of a phosphonate (B1237965) reagent like diethyl (2-(diethylamino)-2-oxoethyl)phosphonate with benzaldehyde (B42025).

The stereochemical outcome of the HWE reaction is known to be influenced by several factors, including the structure of the reactants, the nature of the base and cation, temperature, and the solvent. wikipedia.org Generally, the HWE reaction favors the formation of the (E)-isomer. wikipedia.orgyoutube.com This preference is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org

Solvent Effects:

A systematic study on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes demonstrated that reaction conditions, including temperature and the cation, have a cumulative effect on the E/Z selectivity. wikipedia.org Higher temperatures (23 °C vs. -78 °C) were found to favor the (E)-isomer. wikipedia.org

Table 1: General Factors Influencing (E)-Selectivity in the Horner-Wadsworth-Emmons Reaction

FactorInfluence on (E)-SelectivityRationale
Reactant Structure Increased steric bulk of the aldehyde generally increases (E)-selectivity. wikipedia.orgFavors the less sterically hindered transition state leading to the (E)-isomer.
Temperature Higher reaction temperatures often lead to higher (E)-selectivity. wikipedia.orgAllows for equilibration to the more thermodynamically stable (E)-intermediate.
Cation The nature of the metal cation (e.g., Li+, Na+, K+) can influence stereoselectivity, with Li+ often favoring (E)-isomers more than K+. wikipedia.orgCations can coordinate with the intermediates, affecting their geometry and stability.
Solvent The polarity and coordinating ability of the solvent can affect the solvation of charged intermediates and transition states, thereby influencing the E/Z ratio.Can alter the energy landscape of the reaction pathway.

Studies on Reaction Intermediates and Transition States

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several key intermediates. The reaction begins with the deprotonation of the phosphonate reagent by a base to form a phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, benzaldehyde).

This nucleophilic addition leads to the formation of a betaine-like intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com The stereochemistry of the final alkene is determined at this stage. The oxaphosphetane intermediate is unstable and undergoes elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.org

Computational studies on similar HWE reactions have been performed to elucidate the structure of transition states. arkat-usa.org These studies have shown that the formation of the oxaphosphetane is often the rate-determining step. The transition state leading to the (E)-alkene is generally found to be lower in energy than the one leading to the (Z)-alkene, which explains the predominance of the (E)-isomer. nrochemistry.com The stability of the transition state is influenced by steric interactions between the substituents.

For α,β-unsaturated amides, their relatively low reactivity compared to other activated alkenes can be a factor in conjugate addition side reactions, which proceed via a stabilized carbanion intermediate. beilstein-journals.orgnih.gov

Analysis of Side Reactions and Impurity Formation Mechanisms

Several side reactions can occur during the synthesis of (E)-N,N-diethyl-4-phenyl-3-butenamide, leading to the formation of impurities. Understanding these pathways is essential for developing purification strategies.

A primary byproduct in reactions utilizing phosphonate reagents like the HWE reaction is the phosphate salt, which is typically water-soluble and can be removed by aqueous workup. wikipedia.orgorganic-chemistry.org

If the synthesis proceeds via the activation of cinnamic acid to an acid chloride followed by amidation with diethylamine (B46881), potential side reactions include those associated with the acid chloride. Cinnamoyl chloride is reactive and can potentially polymerize or react with any residual water to revert to cinnamic acid.

In olefination reactions, the formation of the (Z)-isomer is a common impurity. The ratio of (E) to (Z) isomers is highly dependent on the reaction conditions as discussed in section 3.2.3.

Another potential side reaction, particularly if strong bases are used with starting materials containing acidic protons, is the Michael or conjugate addition. beilstein-journals.orgnih.gov In the context of the target molecule, this could involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated amide.

Furthermore, if the starting materials are not pure, these impurities can be carried through the reaction or lead to other side products. For instance, impurities in the starting benzaldehyde could lead to the formation of related amide byproducts.

Table 2: Potential Side Reactions and Impurities

Reaction StepPotential Side ReactionResulting Impurity
Horner-Wadsworth-Emmons Incomplete stereoselectivity(Z)-N,N-diethyl-4-phenyl-3-butenamide
Horner-Wadsworth-Emmons Elimination from phosphonateDiethyl phosphate byproduct
Amidation of Cinnamoyl Chloride Reaction with waterCinnamic acid
General Michael Additionβ-substituted amide adduct

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of electrons and nuclei within a molecule. These methods allow for the detailed analysis of molecular properties.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a common technique used to study bonding characteristics, charge distribution, and intramolecular interactions.

Computational studies on N-phenyl diacetamide (B36884) have shown that the orientation of the phenyl group relative to the amide plane is crucial for electron delocalization. nih.gov When the phenyl group is perpendicular to the amide plane, delocalization is hindered, which affects the molecule's activation energy for decomposition. nih.gov This highlights the importance of the torsional angle between the phenyl ring and the butenyl chain in (E)-N,N-diethyl-4-phenyl-3-butenamide for its electronic properties.

The interaction between a nitrogen lone pair and a π* orbital of a carbonyl group or aromatic ring (n→π* interaction) is another critical factor in determining the conformation and reactivity of such molecules. researchgate.net This type of interaction can lead to folded conformations and can be modulated by substituents on the phenyl ring. researchgate.net

Table 1: Representative NBO Analysis Data for a Phenyl-substituted Amide Analog (Note: This data is illustrative, based on findings for N,N-diethyl-2[(phenylthio)acetamide], and represents the type of information obtained from NBO analysis.)

Interacting OrbitalsStabilization Energy (E(2)) (kcal/mol)
LP(S) -> π(C=O)1.5 - 3.0
π(C=C) -> π(C=O)2.0 - 5.0
LP(N) -> σ*(C-C)0.5 - 2.0

This interactive table is based on generalized data from studies on analogous compounds. nih.gov

The flexibility of the butenyl chain and the diethylamino group in (E)-N,N-diethyl-4-phenyl-3-butenamide gives rise to multiple possible conformations. Theoretical calculations are essential for identifying the most stable conformers and understanding the energy landscape of the molecule.

For N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, calculations have identified two primary stable conformation pairs: gauche and cis. nih.gov The relative stability of these conformers was found to be influenced by the solvent environment, with more polar solvents favoring the more polar conformer. nih.gov A similar solvent-dependent conformational equilibrium can be anticipated for (E)-N,N-diethyl-4-phenyl-3-butenamide.

In a study on (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, a related compound with a cyclopropane (B1198618) ring, computational methods (MM2 calculations) were used to determine the three-dimensional structure, which was found to be consistent with experimental data from X-ray crystallography and Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov This demonstrates the predictive power of computational methods in determining molecular conformation.

The energy difference between various conformers is often small, and the molecule may exist as a mixture of several conformations at room temperature. The table below illustrates typical relative energies for different conformers of a flexible phenyl-amide analog.

Table 2: Calculated Relative Energies of Conformers for an Analogous Phenyl-Amide (Note: This data is hypothetical and for illustrative purposes, based on principles from conformational analysis of similar molecules.)

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Extended (anti)0.0065
Gauche 10.5025
Gauche 21.2010

This interactive table illustrates how computational energetics can predict conformational populations.

Quantum chemical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) absorption spectra. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic absorption spectra. rsc.org

For N-benzyl hydroxyl cinnamamide (B152044) derivatives, a class of compounds also featuring a phenyl ring and an unsaturated amide linkage, DFT calculations have been used to analyze vibrational spectra (FTIR). unhas.ac.id The calculated frequencies for C=O and N-H stretching vibrations showed good agreement with experimental data, aiding in the correct assignment of spectral bands. unhas.ac.id

The UV-Vis absorption spectrum of (E)-N,N-diethyl-4-phenyl-3-butenamide would be dominated by π→π* transitions associated with the conjugated system formed by the phenyl ring and the C=C double bond. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. Studies on related chromophoric systems show that the choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental spectra. researchgate.net

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are the workhorses of modern computational chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods use the electron density to calculate the energy of a system, offering a favorable balance between accuracy and computational cost.

DFT, particularly with hybrid functionals like B3LYP, has been successfully applied to study the structure, vibrational frequencies, and electronic properties of various amide-containing molecules. nih.govzenodo.org For instance, in the study of N-(3-nitrophenyl)cinnamamide, DFT geometry optimizations were compared with experimental X-ray diffraction data, showing good agreement. researchgate.net

DFT calculations are also employed to determine global and local reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net For a molecule like (E)-N,N-diethyl-4-phenyl-3-butenamide, the HOMO is likely to be localized on the phenyl ring and the C=C bond, while the LUMO may be centered on the conjugated system and the carbonyl group.

Molecular Dynamics and Reaction Path Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a picture of how molecules move and interact over time. MD simulations are particularly useful for studying the conformational dynamics of flexible molecules and their interactions with a solvent or a biological receptor.

For N-phenylpyrimidine-4-amine derivatives, MD simulations have been used to understand the stability and binding affinity of these compounds to their protein targets. researchgate.net Similarly, MD simulations of (E)-N,N-diethyl-4-phenyl-3-butenamide in different solvents could reveal the preferred conformations and the dynamics of the solvent shell around the molecule.

Reaction path simulations can elucidate the mechanisms of chemical reactions. For the thermal decomposition of N-phenyl diacetamide, DFT calculations were used to model the transition state and determine the activation energy of the reaction. nih.gov Such an approach could be used to study potential isomerization or degradation pathways of (E)-N,N-diethyl-4-phenyl-3-butenamide.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methodologies for Comprehensive Characterization

Spectroscopy is fundamental to the structural analysis of organic compounds, with each technique providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of (E)-N,N-diethyl-4-phenyl-3-butenamide would display characteristic signals for each type of proton. The ethyl groups on the amide nitrogen would appear as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The protons on the olefinic double bond are crucial for confirming the (E)-stereochemistry. The vinyl proton adjacent to the phenyl group would likely appear as a doublet, coupled to the other vinyl proton, which would present as a doublet of doublets due to coupling with both the other vinyl proton and the adjacent methylene group. A large coupling constant (typically >15 Hz) between the two vinyl protons would confirm the trans or (E) configuration. The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. nih.govnih.gov Key signals would include the carbonyl carbon of the amide, the two distinct olefinic carbons, the carbons of the phenyl ring, and the carbons of the N,N-diethyl groups. nih.govnih.gov The chemical shifts of these carbons are indicative of their electronic environment.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling relationships between adjacent protons, for instance, linking the signals of the two vinyl protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-N,N-diethyl-4-phenyl-3-butenamide

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide C=O - ~170
C=C (α to C=O) ~6.2-6.4 (dd) ~125-130
C=C (β to C=O) ~6.8-7.0 (d) ~135-140
CH₂ (allylic) ~3.2-3.4 (d) ~35-40
Phenyl C (ipso) - ~135-137
Phenyl C (o, m, p) ~7.2-7.5 (m) ~126-130
N-CH₂ ~3.3-3.5 (q) ~40-43

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands for specific bonds. For (E)-N,N-diethyl-4-phenyl-3-butenamide, the most prominent peak would be the strong C=O stretching vibration of the tertiary amide, typically found in the range of 1630-1670 cm⁻¹. Other key absorptions include the C=C stretch of the alkene around 1600-1650 cm⁻¹, C-H stretching vibrations for both aromatic and aliphatic protons (above and below 3000 cm⁻¹, respectively), and the C-N stretching vibration. scielo.org.za The presence of a strong band around 960-980 cm⁻¹ for the C-H out-of-plane bend of the trans-disubstituted alkene is a key diagnostic feature for the (E)-isomer.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum, which can be useful for confirming the presence of the alkene moiety. chemicalbook.com

Table 2: Key IR Absorption Frequencies for (E)-N,N-diethyl-4-phenyl-3-butenamide

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H (Aromatic) Stretch 3100-3000
C-H (Aliphatic) Stretch 3000-2850
C=O (Amide) Stretch 1670-1630
C=C (Alkene) Stretch 1650-1600
C=C (Aromatic) Stretch ~1600, ~1475
C-H (Alkene) Out-of-plane bend (trans) 980-960

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in (E)-N,N-diethyl-4-phenyl-3-butenamide consists of the phenyl group conjugated with the carbon-carbon double bond and the carbonyl group. This extended π-system is expected to absorb UV light, corresponding to π → π* transitions. The position of the maximum absorbance (λmax) is characteristic of the extent of conjugation. Similar conjugated systems typically show strong absorption in the 250-300 nm range. researchgate.net

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby revealing its molecular weight and aspects of its structure.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely include cleavage of the C-N bond to lose the diethylamino radical, and McLafferty rearrangement if sterically feasible, as well as cleavage at the benzylic position.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass, confirming the elemental composition of (E)-N,N-diethyl-4-phenyl-3-butenamide.

Diffraction-Based Techniques

While spectroscopic methods reveal connectivity and functional groups, diffraction techniques provide the definitive three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for absolute structure determination. mdpi.commdpi.com By growing a suitable single crystal of (E)-N,N-diethyl-4-phenyl-3-butenamide and analyzing how it diffracts X-rays, a complete 3D model of the molecule can be generated. mdpi.commdpi.com This analysis provides precise data on bond lengths, bond angles, and torsion angles. nih.govnih.gov Most importantly, XRD can unequivocally confirm the (E) geometry of the double bond by determining the torsion angle between the substituents on the alkene carbons. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking. mdpi.commdpi.com

Table 3: Hypothetical Crystallographic Data for (E)-N,N-diethyl-4-phenyl-3-butenamide

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~16.1
β (°) ~95.0
Volume (ų) ~1420
Z (molecules/unit cell) 4
C=C Bond Length (Å) ~1.33
C=O Bond Length (Å) ~1.24

Chromatographic Separation and Analysis Techniques

Chromatography, a cornerstone of analytical chemistry, plays a pivotal role in the analysis of (E)-N,N-diethyl-4-phenyl-3-butenamide. High-performance liquid chromatography (HPLC) is a particularly powerful tool, offering high resolution and sensitivity for both quantitative and qualitative assessments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of (E)-N,N-diethyl-4-phenyl-3-butenamide is routinely determined using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. A typical HPLC method for the purity assessment of a compound structurally similar to (E)-N,N-diethyl-4-phenyl-3-butenamide, such as an N,N-diethyl-substituted aromatic amide, would involve a C18 column and a gradient elution system.

The validation of such an HPLC method is crucial and is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. pharmascholars.com For instance, in the analysis of related impurities in similar active pharmaceutical ingredients, the limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method's sensitivity. globalresearchonline.net

Below is a hypothetical data table illustrating typical parameters for an HPLC purity method for a related N,N-diethyl-substituted amide.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-30 min, 30-90% B; 30-35 min, 90% B; 35-40 min, 90-30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~15.2 min (for the main peak)
LOD 0.01%
LOQ 0.03%
Linearity (r²) > 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) < 2%

This table represents typical values for a validated HPLC method for a compound structurally analogous to (E)-N,N-diethyl-4-phenyl-3-butenamide and is for illustrative purposes.

Preparative HPLC for Compound Isolation

For the isolation of pure (E)-N,N-diethyl-4-phenyl-3-butenamide, particularly for use as a reference standard or for further characterization, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The separation of geometric isomers, such as the (E) and (Z) isomers of a butenamide, can be challenging but is often achievable with optimized preparative HPLC methods. researchgate.net

The selection of the stationary phase and mobile phase is critical for achieving the desired separation. For unsaturated amides, reversed-phase chromatography on a C18 or phenyl-hexyl column is common. The collected fractions containing the purified compound are then typically evaporated to yield the solid material.

A hypothetical data table for a preparative HPLC method for the isolation of an E-isomer of a phenylbutenamide derivative is presented below.

ParameterValue
Column C18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 70% B) or Gradient
Flow Rate 20 mL/min
Detection UV at 254 nm and 280 nm
Sample Loading 50-500 mg per injection
Purity of Isolated Fraction > 99.5%

This table illustrates typical parameters for a preparative HPLC isolation of a compound analogous to (E)-N,N-diethyl-4-phenyl-3-butenamide.

Determination of Enantiomeric Excess via Chiral HPLC

While (E)-N,N-diethyl-4-phenyl-3-butenamide itself is achiral due to the plane of symmetry in the (E)-isomer, related chiral derivatives or potential chiral impurities would require analysis by chiral HPLC to determine the enantiomeric excess (ee). Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. nih.gov

The choice of the CSP is crucial and often involves screening various types, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. nih.govcapes.gov.br The mobile phase composition, including the type and concentration of organic modifiers and additives, is also optimized to achieve the best resolution. researchgate.net

The following table provides hypothetical data for the chiral separation of a structurally similar chiral amide.

ParameterValue
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) Calculated from the peak areas of the two enantiomers

This table exemplifies a chiral HPLC method for a compound analogous to a chiral derivative of (E)-N,N-diethyl-4-phenyl-3-butenamide and is for illustrative purposes.

Specialized Analytical Applications in Process Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. wikipedia.orglongdom.org For the synthesis of (E)-N,N-diethyl-4-phenyl-3-butenamide, PAT tools can be implemented to monitor the reaction in real-time.

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are often employed for in-line or on-line monitoring of chemical reactions. acs.orgacs.org These methods can provide real-time information on the concentration of reactants, products, and intermediates, allowing for better process control and optimization. For example, in amide synthesis, NIR spectroscopy can be used to monitor the formation of the amide bond. acs.orgresearchgate.netnih.gov

The following table outlines a hypothetical application of PAT for monitoring the synthesis of an unsaturated amide.

PAT ToolApplication in SynthesisMeasured Parameters
In-situ NIR Spectroscopy Monitoring the progress of an amide formation reaction.Disappearance of the carboxylic acid reactant peak and appearance of the amide product peak.
In-situ Raman Spectroscopy Tracking the conversion of a key intermediate in a multi-step synthesis.Changes in the vibrational modes corresponding to specific functional groups of the reactants and products.
Automated HPLC Sampling Providing at-line analysis of reaction samples for detailed kinetic profiling and impurity tracking. mt.comQuantitative data on the concentration of all components in the reaction mixture over time.

This table provides examples of how PAT could be applied to the synthesis of a compound like (E)-N,N-diethyl-4-phenyl-3-butenamide.

Catalytic Applications in Organic Synthesis Beyond Direct Compound Preparation

Application of Butenamide Scaffolds as Chiral Auxiliaries or Ligands

The temporary incorporation of a chiral unit to guide the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis, a process greatly facilitated by chiral auxiliaries. nih.govrsc.orgmdpi.com While specific research on "3-Butenamide, N,N-diethyl-4-phenyl-, (E)-" as a chiral auxiliary is not documented, the underlying amide structure is central to many well-established auxiliaries. For instance, oxazolidinones and pseudoephedrine derivatives, which contain amide functionalities, are widely used to achieve high levels of stereocontrol in reactions like alkylations and aldol (B89426) condensations. nih.govresearchgate.net The amide group's ability to chelate metal centers and its conformational rigidity are key to inducing facial selectivity in enolate reactions.

In a related context, N,N'-dioxide ligands, which can be synthesized from amino acids and feature amide backbones, have proven to be effective in a wide range of asymmetric catalytic reactions. rsc.org These ligands coordinate with metal ions to form well-defined chiral environments, enabling high stereocontrol. rsc.org Similarly, chiral bisamide ligands are readily prepared and have been extensively used in transition-metal-catalyzed asymmetric reactions, demonstrating the versatility of the amide functional group in ligand design. researchgate.net

The potential for a chiral butenamide scaffold to act as an auxiliary or ligand stems from these established principles. The N,N-diethyl groups and the phenyl substituent would influence the steric environment around a reactive center, while the amide carbonyl could coordinate to a metal catalyst. The development of new chiral auxiliaries and ligands is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in the preparation of enantiomerically pure compounds. psu.edu

Table 1: Examples of Amide-Containing Chiral Auxiliaries and Ligands

Auxiliary/Ligand TypeCore StructureTypical ApplicationsKey Feature
Evans OxazolidinonesCyclic CarbamateAsymmetric Aldol, Alkylation, Diels-AlderRigid scaffold for high diastereoselectivity.
Pseudoephedrine AmidesAmino Alcohol DerivativeAsymmetric AlkylationForms crystalline derivatives, high diastereoselectivity. mdpi.com
N,N'-Dioxide LigandsAmide BackboneVarious Asymmetric ReactionsFlexible, tetradentate coordination to metals. rsc.org
Bisamide LigandsDiamine-Carboxylic AcidAsymmetric Allylic AlkylationReadily synthesized and modified. researchgate.net

This table presents classes of auxiliaries and ligands that share the amide functional group, illustrating the potential roles for butenamide-based structures.

Roles in Cascade Reactions and Multicomponent Transformations

Cascade reactions, where a series of intramolecular transformations occur in a single operation, and multicomponent reactions (MCRs), which combine three or more reactants in one pot, are powerful strategies for building molecular complexity efficiently. nih.gov Unsaturated amides and enamines, which are structurally related to butenamides, are valuable participants in such processes.

For example, a nickel-catalyzed three-component coupling of simple alkenes, aldehydes, and amides has been developed to synthesize allylic amines. psu.edu This reaction proceeds through the in situ formation of an imine from the aldehyde and amide, which then couples with the alkene. psu.edu This highlights the ability of the amide functional group to participate in the formation of reactive intermediates for multicomponent couplings.

Furthermore, β,γ-unsaturated amides can be synthesized from unactivated alkenes and carbamoyl (B1232498) chlorides. nih.gov These products are valuable substrates for further functionalization, such as oxidation to γ-oxidized-α,β-unsaturated amides, demonstrating a telescoped reaction sequence. nih.gov Cascade reactions involving enamines, which can be formed from secondary amines and carbonyls, are also well-established. mdpi.com Enamines can participate as nucleophiles in a variety of transformations, including Michael additions, which can be part of a cascade sequence. mdpi.com

The structure of "3-Butenamide, N,N-diethyl-4-phenyl-, (E)-" contains both an alkene and an amide, making it a potential substrate for various cascade and multicomponent reactions. For instance, the alkene could undergo an initial transformation, followed by an intramolecular reaction involving the amide nitrogen or carbonyl.

Table 2: Examples of Reactions Relevant to Butenamide Participation in Cascade and Multicomponent Processes

Reaction TypeReactantsProduct TypeRelevance to Butenamides
Nickel-Catalyzed Multicomponent CouplingAlkene, Aldehyde, AmideAllylic AmineDemonstrates the use of amides in generating reactive imine intermediates for multicomponent reactions. psu.edu
Synthesis of β,γ-Unsaturated AmidesUnactivated Alkene, Carbamoyl Chlorideβ,γ-Unsaturated AmideProvides a route to unsaturated amides which can be further functionalized in a cascade. nih.gov
Stork Enamine AlkylationEnamine, Alkyl Halideα-Alkylated CarbonylIllustrates the nucleophilic nature of the enamine double bond, a key reactivity mode. mdpi.com
Povarov ReactionAniline, Aldehyde, OlefinTetrahydroquinolineA multicomponent reaction where an olefin participates in a cycloaddition with an in situ formed imine. nih.gov

Mechanistic Studies of Catalytic Cycles Involving Butenamide Intermediates

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. While a specific catalytic cycle involving "3-Butenamide, N,N-diethyl-4-phenyl-, (E)-" as an intermediate is not prominently reported, mechanistic studies of related reactions offer valuable insights.

The synthesis of β,γ-unsaturated amides from unactivated alkenes is proposed to proceed through a β-amidic cation intermediate. nih.gov This intermediate is formed by the attack of the olefin on an electrophilic species generated from a carbamoyl chloride. Subsequent elimination or hydride shifts then lead to the final unsaturated amide products. nih.gov This mechanism highlights a potential pathway through which a butenamide structure could be formed as an intermediate in a catalytic cycle.

In the context of palladium-catalyzed reactions, which are ubiquitous in organic synthesis, allylic C-H amination processes can lead to the formation of allylic amines. Mechanistic investigations of such reactions often involve the formation of π-allyl palladium intermediates, followed by nucleophilic attack of an amine or amide. The regioselectivity and stereoselectivity of these reactions are highly dependent on the ligands and reaction conditions.

Table 3: Proposed Intermediates in Related Catalytic Reactions

ReactionKey IntermediateMechanistic Role
Synthesis of β,γ-Unsaturated Amidesβ-Amidic CationFormed from alkene attack on an electrophilic amide precursor; undergoes elimination. nih.gov
Palladium-Catalyzed Allylic Aminationπ-Allyl Palladium ComplexFormed from an alkene; undergoes nucleophilic attack by an amine/amide source.
Copper-Catalyzed Enaminone CascadeAcyl Migrating SpeciesAn amide-containing fragment rearranges to form the final product. mdpi.com
Organocatalytic α-Chlorination of AldehydesAminal IntermediateA stable off-cycle adduct formed between the substrate, catalyst, and reagent. nih.gov

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Butenamide Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov For the synthesis of butenamides, future research is expected to focus on developing methods that are more energy-efficient, use safer solvents, and minimize waste. gctlc.orgfigshare.com

Key research efforts in this area include:

Solvent-Free and Aqueous Synthesis: Moving away from traditional volatile organic solvents to either solvent-free (neat) conditions or using water as a reaction medium is a primary goal. mdpi.comresearchgate.net Research on related amide syntheses, such as ethenzamide, has shown that high yields can be achieved in water or under solvent-free conditions, particularly when combined with phase-transfer catalysts (PTC). preprints.org

Energy-Efficient Methodologies: The use of microwave irradiation and ultrasound as energy sources can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. preprints.org For example, a reaction that takes hours under conventional heating might be completed in minutes or even seconds with microwave assistance. mdpi.compreprints.org

Use of Renewable Feedstocks: Future work will likely explore the use of starting materials derived from renewable biological sources rather than petroleum-based feedstocks, aligning with the goal of sustainability. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. semanticscholar.org Catalytic approaches are central to achieving high atom economy.

Table 1: Comparison of Conventional vs. Green Synthesis Parameters for Amide Synthesis

ParameterConventional ApproachGreen Chemistry ApproachResearch Focus for Butenamides
Solvent Often uses volatile, toxic organic solvents (e.g., DMF, Dichloromethane). mdpi.comresearchgate.netWater, biodegradable solvents, or solvent-free conditions. nih.govpreprints.orgDeveloping water-based or neat reaction conditions for the coupling steps.
Energy Source Conventional heating (oil baths, heating mantles) for extended periods.Microwave irradiation or sonication for rapid heating. preprints.orgOptimization of microwave-assisted protocols to improve yield and reduce reaction time.
Catalyst Stoichiometric coupling reagents, leading to significant waste. harvard.eduRecyclable heterogeneous catalysts or highly efficient organocatalysts. numberanalytics.comucl.ac.ukScreening of solid-supported catalysts that can be easily recovered and reused.
Reaction Time Can range from several hours to days. researchgate.netTypically ranges from seconds to minutes. preprints.orgHigh-throughput screening to rapidly identify optimal energy-efficient conditions.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to create molecules with high efficiency and selectivity under mild conditions. numberanalytics.comucl.ac.uk For 3-Butenamide, N,N-diethyl-4-phenyl-, (E)-, achieving high stereoselectivity for the (E)-isomer is a critical challenge that can be addressed through innovative catalytic systems.

Emerging research in catalysis for butenamide synthesis includes:

Advanced Transition Metal Catalysis: While traditional catalysts like palladium and copper are effective, research is focused on developing new ligand-metal complexes that offer higher turnover numbers and greater selectivity. numberanalytics.com Silver-based catalysts have also emerged as a highly selective and environmentally friendly option for amidation, capable of operating at room temperature and producing only water as a byproduct under optimal conditions. harvard.edu

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. numberanalytics.com These catalysts can offer unique reactivity and selectivity profiles and are often less toxic and less expensive than their transition metal counterparts. For butenamide synthesis, chiral organocatalysts could be employed to control stereochemistry.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports (such as silica (B1680970) or polymers) simplifies their removal from the reaction mixture, allowing for easy recovery and recycling. harvard.edunumberanalytics.com This approach is a cornerstone of sustainable chemical production, reducing waste and cost.

Biocatalysis: Enzymes like lipases and proteases can catalyze amide bond formation with exceptional selectivity and under very mild, aqueous conditions. ucl.ac.uknumberanalytics.com The exploration of engineered enzymes could provide a highly sustainable route to specific butenamide structures.

Table 2: Potential Catalytic Systems for Selective Butenamide Synthesis

Catalyst TypeExample(s)Potential Advantages for Butenamide Synthesis
Transition Metal Palladium, Copper, Nickel, Silver complexes. harvard.edunumberanalytics.comHigh efficiency, mild reaction conditions, well-established reactivity.
Organocatalyst Boronic acids, 4-Dimethylaminopyridine (DMAP). numberanalytics.comucl.ac.ukLower toxicity, cost-effective, metal-free products.
Heterogeneous Catalysts immobilized on silica or polymers. harvard.edunumberanalytics.comEasy separation, catalyst recyclability, reduced waste.
Biocatalyst Lipases, engineered enzymes. ucl.ac.uknumberanalytics.comHigh selectivity, environmentally benign (aqueous conditions), biodegradable.

Integration of Machine Learning and AI in Synthetic Route Design

The application of AI in synthesizing butenamides would involve:

Retrosynthesis Prediction: AI-powered tools, often called computer-aided synthesis planning (CASP) applications, deconstruct the target molecule—in this case, 3-Butenamide, N,N-diethyl-4-phenyl-, (E)-—into simpler, commercially available starting materials. nih.govresearchgate.netnih.gov These tools use deep learning models trained on millions of published reactions. chemcopilot.comnih.gov

Route Optimization: AI algorithms can evaluate and rank multiple potential synthetic routes based on various criteria, such as cost, predicted yield, number of steps, and safety. chemcopilot.comyoutube.com This allows chemists to prioritize the most promising routes for laboratory investigation.

Discovery of Novel Reactions: By identifying subtle patterns in reaction data, ML models can suggest non-intuitive or novel chemical transformations, accelerating the discovery of new synthetic methods for classes of compounds like butenamides. chemcopilot.com

Table 3: Workflow for AI-Driven Synthetic Route Design

StepDescriptionAI/ML Tool UtilizedDesired Outcome for Butenamide Synthesis
1. Target Input The structure of 3-Butenamide, N,N-diethyl-4-phenyl-, (E)- is entered into the system.Synthesis Planning SoftwareA digital representation of the target molecule.
2. Retrosynthetic Analysis The AI performs a multi-step retrosynthesis, breaking down the target into potential precursors.Retrosynthesis Prediction Models (e.g., GNNs, Transformers). chemcopilot.comA tree of possible reaction pathways and intermediates. arxiv.org
3. Precursor Sourcing The system checks databases for the commercial availability and cost of proposed precursors.Chemical Sourcing Databases. youtube.comIdentification of economically viable starting materials.
4. Route Evaluation Algorithms score and rank the generated synthetic routes based on predefined metrics (e.g., yield, cost, greenness).Scoring and Ranking Functions. chemcopilot.comA prioritized list of the most efficient and practical synthetic routes.
5. Experimental Validation Chemists use the top-ranked routes as a guide for laboratory synthesis.Automated Lab Systems (optional). chemcopilot.comSuccessful and efficient laboratory synthesis of the target compound.

Advancements in In Situ Spectroscopic Monitoring of Butenamide Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, intermediates, and byproducts. In situ (in the reaction mixture) spectroscopic techniques provide real-time data, allowing for precise control and a deeper mechanistic understanding. spectroscopyonline.com

For the synthesis of 3-Butenamide, N,N-diethyl-4-phenyl-, (E)-, these monitoring techniques are invaluable:

Real-Time Kinetic Analysis: By continuously monitoring the concentration of reactants and products, techniques like FTIR and Raman spectroscopy can provide detailed kinetic profiles of the reaction. optica.orgmdpi.com This information is crucial for identifying rate-limiting steps and optimizing conditions like temperature and catalyst loading.

Identification of Transient Intermediates: Many reactions proceed through short-lived intermediate species that are difficult to isolate. In situ spectroscopy can detect these transient molecules, offering critical insights into the reaction mechanism. spectroscopyonline.commdpi.com

Process Analytical Technology (PAT): In an industrial setting, in situ monitoring is a key component of PAT. It ensures that a reaction is proceeding as expected and allows for immediate adjustments, improving safety, consistency, and yield. mdpi.com Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) are particularly powerful for monitoring heterogeneous reactions online without complex sample preparation. nih.govnih.gov

Table 4: In Situ Spectroscopic Techniques for Monitoring Butenamide Synthesis

TechniqueInformation ProvidedApplicability to Butenamide Synthesis
FTIR Spectroscopy Tracks changes in functional groups (e.g., disappearance of acid, appearance of amide C=O). mdpi.comIdeal for monitoring the primary conversion and identifying key functional group transformations.
Raman Spectroscopy Complements FTIR; excellent for monitoring C=C bonds and non-polar groups. Can be used in aqueous solutions. optica.orgscilit.comUseful for tracking the formation of the butene backbone and for reactions in aqueous media.
NMR Spectroscopy Provides detailed structural information on all soluble species in the reaction mixture.Offers the most detailed mechanistic picture, identifying isomers and intermediates.
Mass Spectrometry (e.g., DART-MS) Directly measures the mass-to-charge ratio of reactants, products, and intermediates. nih.govnih.govExcellent for quantitative, real-time monitoring of reaction progress, even in complex mixtures. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.